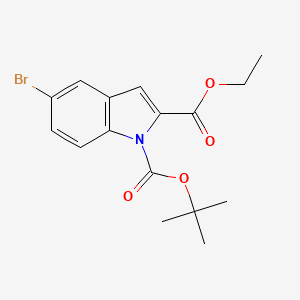

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate

Descripción

Historical Context and Discovery

The compound emerged from advancements in indole chemistry during the late 20th and early 21st centuries. Indole derivatives gained prominence in the 1960s with the discovery of natural products like reserpine and synthetic drugs such as indomethacin. The specific synthesis of 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate was first reported in patent literature, where it served as a protected intermediate for anti-HIV agents targeting non-nucleoside reverse transcriptase inhibitors. Early synthetic routes involved multi-step processes starting from indole, utilizing sodium sulfonate substitution and bromination reactions.

Significance in Organic Chemistry and Medicinal Chemistry

This compound exemplifies the strategic use of protective groups in complex molecule synthesis. The tert-butyl carbamate (Boc) group enhances solubility and stability during reactions, while the ethyl ester facilitates further functionalization. In medicinal chemistry, brominated indoles are critical for structure-activity relationship (SAR) studies, particularly in targeting kinase enzymes and tubulin polymerization. For example, derivatives of this compound have been explored as scaffolds for antitumor agents due to their ability to disrupt microtubule dynamics.

Overview of Indole Derivatives in Chemical Research

Indole derivatives constitute a cornerstone of heterocyclic chemistry, with over 10,000 naturally occurring and synthetic variants reported. Their biological relevance stems from structural mimicry of endogenous molecules like serotonin and melatonin. Brominated indoles, such as 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate, are particularly valuable for electrophilic substitution reactions, enabling precise modifications at the 3-, 5-, and 7-positions. Recent studies highlight their utility in synthesizing tricyclic indoles and spiro-fused systems, which exhibit enhanced binding affinity to biological targets.

Nomenclature and Classification

The compound’s systematic IUPAC name reflects its substitution pattern:

- 1-(tert-Butyl) : A tert-butoxycarbonyl (Boc) group at the indole nitrogen.

- 2-ethyl : An ethyl ester at the 2-position.

- 5-bromo : A bromine atom at the 5-position of the benzene ring.

- 1H-indole-1,2-dicarboxylate : The core indole structure with carboxylate groups at positions 1 and 2.

Table 2: Structural and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈BrNO₄ | |

| Molecular Weight | 368.22 g/mol | |

| Storage Conditions | Sealed, dry, 2–8°C | |

| Key Functional Groups | Boc, ethyl ester, bromine |

The compound is classified as a heterocyclic building block and falls under the broader category of indole carboxylates. Its synthesis typically involves protective group strategies, such as Boc protection of the indole nitrogen, followed by bromination and esterification.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-bromoindole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-9-10-8-11(17)6-7-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZSGQVIHWDDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169754 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-51-2 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-bromo-4-ethyl-2-nitrobenzene from acetophenone.

Bartoli Indole Synthesis: The bromo-nitrobenzene is then reacted with an organomagnesium reagent (CH₂CHMgBr) in tetrahydrofuran (THF) to form the bromo-indole.

Esterification: The final step involves the esterification of the indole with tert-butyl and ethyl groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole nucleus can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative .

Aplicaciones Científicas De Investigación

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is a synthetic compound from the indole family with a bromine atom at the 5-position and tert-butyl and ethyl groups at the 1 and 2 positions, respectively. Indoles are important heterocyclic systems present in many natural products and drugs. The compound has the molecular formula and a molecular weight of 368.22 g/mol.

Scientific Research Applications

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

- Chemistry It serves as a building block in the synthesis of complex indole derivatives.

- Biology It is investigated for potential biological activities, such as antiviral, anticancer, and antimicrobial properties. Indole derivatives can induce apoptosis in cancer cells, modulate autophagy pathways, and inhibit cell proliferation pathways.

- Medicine It is explored for potential therapeutic applications in treating various diseases. Examples of drugs that contain the β-amino alcohol moiety include (R)-denopamine (21), (R)-isoproterenol (22), (R)-salmeterol (23), and (R,R)-formoterol (24) .

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions.

- Substitution Reactions The bromine atom at the 5-position can be substituted with nucleophiles under appropriate conditions. Common reagents include nucleophiles like amines or thiols, often with a base such as potassium carbonate.

- Oxidation and Reduction The indole nucleus can undergo oxidation and reduction reactions that alter its electronic properties. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Mecanismo De Acción

The mechanism of action of 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is not fully understood. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can modulate biological processes such as enzyme activity, receptor binding, and signal transduction .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ in substituent type, position, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Selected Indole Dicarboxylates

Key Observations :

- Bromine Position : Moving bromine from position 5 (target) to 3 (e.g., sc-302604) alters electronic distribution, affecting reactivity in cross-coupling reactions .

- Functional Group Additions : The 3-(thiophen-2-ylcarbonyl) substituent in the analog 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-... introduces sulfur-based intermolecular interactions (e.g., C–S···π contacts), enhancing crystal packing stability .

Physicochemical Properties

Table 2: Crystallographic and Solubility Data

Key Observations :

- The addition of bulky groups (e.g., thiophen-2-ylcarbonyl) increases molecular weight and reduces aqueous solubility but improves crystallinity for structural studies .

- Halogen substitution (Br vs. Cl) impacts lattice parameters; bromine’s larger atomic radius may contribute to larger unit cell volumes compared to chlorine analogs .

Actividad Biológica

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate, with the CAS number 937602-51-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₁₆H₁₈BrN₀₄

- Molecular Weight: 368.22 g/mol

- Structure: The compound features a brominated indole moiety, which is known for various biological activities.

Research indicates that compounds containing indole structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which 1-(tert-butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate exerts its effects include:

- Apoptosis Induction: Indole derivatives have been shown to activate apoptotic pathways in cancer cells. The compound may enhance the release of cytochrome c from mitochondria, activating caspases that lead to programmed cell death.

- Autophagy Modulation: Some studies suggest that indole-based compounds can influence autophagy pathways, potentially leading to cell death in cancerous tissues.

- Inhibition of Proliferation: The compound may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway.

Biological Activity Data

| Activity Type | Assay Methodology | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MTT Assay on MDA-MB-231 cells | 15.5 | |

| Apoptosis Induction | Flow Cytometry (Annexin V/PI) | N/A | |

| Autophagy Induction | Western Blot (LC3-II expression) | N/A |

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of various indole derivatives included 1-(tert-butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate. The compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), with an IC50 value of approximately 15.5 µM. This suggests a promising role in developing new therapeutic agents against aggressive breast cancers .

Case Study 2: Mechanism Exploration

In another study focusing on the molecular mechanisms of indole derivatives, researchers found that treatment with similar compounds resulted in increased levels of autophagic markers (LC3-II). This indicates that the compound may also induce autophagy as a mechanism for reducing tumor cell viability .

Q & A

Q. What synthetic methodologies are employed to prepare 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate, and how is the indole NH group protected during synthesis?

The compound is synthesized via protection of the indole NH group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) as a catalytic base. This step prevents undesired side reactions during subsequent functionalization, such as the introduction of the 5-bromo substituent and the thiophen-2-ylcarbonyl group at the 3-position . The ethyl ester at the 2-position is typically introduced via esterification of the corresponding carboxylic acid precursor.

Q. How is the compound characterized structurally, and what crystallographic parameters are critical for confirming its conformation?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. Key parameters include:

- Crystal system : Monoclinic (C2/c space group)

- Unit cell dimensions :

- a = 16.220 Å, b = 15.361 Å, c = 18.224 Å

- β = 113.792°, V = 4154.7 ų, Z = 8

- Bond lengths and angles : Critical for validating molecular geometry (e.g., C–Br bond length: ~1.93 Å; ester carbonyl C=O: ~1.21 Å) .

Q. What is the reactivity profile of the 5-bromo substituent in this compound under cross-coupling conditions?

The 5-bromo group is amenable to Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine functionalities. Reaction optimization typically requires palladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., XPhos), and inert conditions to preserve the tert-butyl and ethyl ester groups .

Advanced Research Questions

Q. How do crystallographic disorder and torsional strain in the tert-butyl/ethyl ester groups affect structural analysis?

The tert-butyl group exhibits rotational disorder in the crystal lattice, requiring multi-component refinement (e.g., split positions for C18–C21 atoms). Torsional angles, such as O2–C18–C21 (−179.3°), highlight steric interactions between the tert-butyl and ethyl ester moieties, which influence molecular packing and stability .

Q. What role does this compound play in medicinal chemistry, particularly in antiviral research?

Derivatives of 5-bromoindole-2-carboxylates serve as precursors for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. The bromo group enhances binding affinity to hydrophobic pockets in the reverse transcriptase enzyme, while the tert-butyl/ethyl esters improve metabolic stability .

Q. Table 1. Selected Geometric Parameters from SC-XRD Analysis

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C–Br bond length | 1.93 | Confirms sp² hybridization at C5 |

| O1–C17–N1 angle | 121.44° | Validates planar indole-carbamate linkage |

| O2–C18–C21 torsion angle | −179.3° | Indicates minimal steric hindrance |

| C10–S1B bond length | 1.73 | Confirms thiophene carbonyl bonding |

| Data source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.